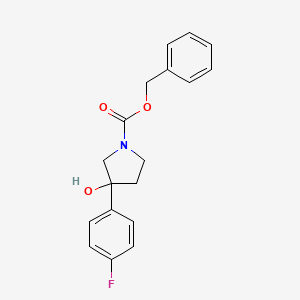![molecular formula C14H19ClN2 B13497422 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is a compound that features both cyclobutylmethyl and indole moieties. Indole derivatives are significant in natural products and drugs due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride typically involves the reaction of cyclobutylmethylamine with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with a ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but generally involve refluxing the reactants in a suitable solvent such as methanol with an acid catalyst like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the cyclobutylmethyl group.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Wissenschaftliche Forschungsanwendungen
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, leading to different biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can influence mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indole derivative with similar biological activities.
Serotonin: A neurotransmitter with an indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is unique due to its combination of the cyclobutylmethyl and indole moieties, which may confer distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C14H19ClN2 |
|---|---|
Molekulargewicht |
250.77 g/mol |
IUPAC-Name |
1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11;/h1-2,6-7,10-11,15-16H,3-5,8-9H2;1H |
InChI-Schlüssel |
LPALCSNGCJSZGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CNCC2=CNC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



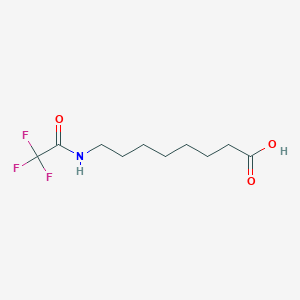
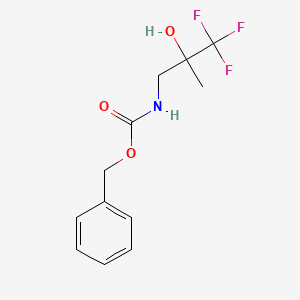

![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

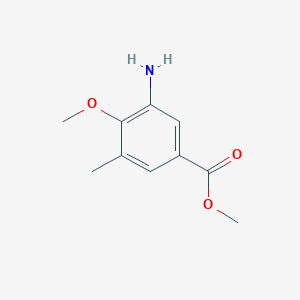
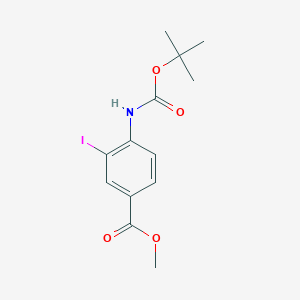
![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
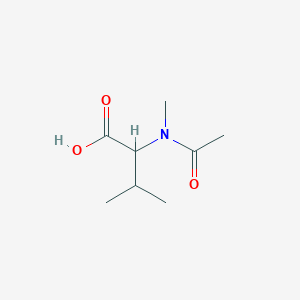
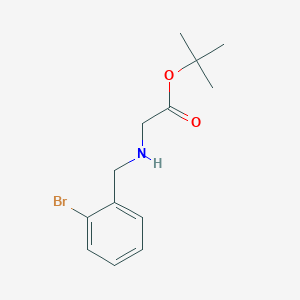
amine hydrochloride](/img/structure/B13497401.png)
